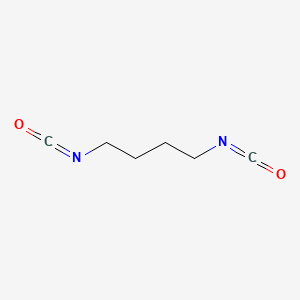

1,4-Diisocyanatobutane

Descripción

Significance of 1,4-Diisocyanatobutane within Aliphatic Diisocyanates

This compound holds a unique position within the family of aliphatic diisocyanates due to a combination of its structural symmetry, reactivity, and the properties of the polymers it forms. Unlike aromatic diisocyanates, such as Methylene (B1212753) Diphenyl Diisocyanate (MDI) and Toluene (B28343) Diisocyanate (TDI), aliphatic diisocyanates like BDI are notable for not degrading into potentially carcinogenic aromatic diamines. nih.gov4medchem.com This has made them desirable for applications where biocompatibility is crucial. nih.gov

Compared to other common aliphatic diisocyanates like Hexamethylene Diisocyanate (HDI) and Lysine Diisocyanate (LDI), BDI offers distinct advantages. The primary advantage of BDI over the asymmetrically structured LDI is its symmetry. 4medchem.com This symmetry allows for the formation of polyurethanes with well-organized hard segments, leading to enhanced mechanical properties. nih.govmdpi.com For instance, a non-branched, symmetric polyurethane synthesized from BDI exhibits a higher modulus compared to those made from LDI, which can hinder hard segment packing. nih.gov While polyurethanes based on aliphatic diisocyanates have sometimes been perceived as having poorer mechanical properties than their MDI-based counterparts, the use of BDI can create materials with long, uniform hard segments, which is crucial for achieving good microphase separation and improved mechanical strength. researchgate.net

The choice of diisocyanate significantly impacts the final properties of polyurethane elastomers. The structure of BDI, with its even number of methylene groups, allows for the formation of intermolecular hydrogen bonds that are free of strain, contributing to superior mechanical properties compared to chain extenders with an odd number of carbons. mdpi.com This makes BDI a key monomer for producing polyurethanes with enhanced hydrolysis resistance, high-performance coatings, and adhesives. nbinno.com

| Diisocyanate | Abbreviation | Type | Key Structural Feature | Primary Advantage in Research Context |

|---|---|---|---|---|

| This compound | BDI | Aliphatic | Symmetrical, 4-carbon chain | Non-toxic degradation products, creates polymers with high modulus and organized hard segments. nih.gov4medchem.com |

| Hexamethylene Diisocyanate | HDI | Aliphatic | Symmetrical, 6-carbon chain | Commonly used, low volatility, non-carcinogenic degradation product (in tested routes). 4medchem.comscbt.com |

| Lysine Diisocyanate | LDI | Aliphatic | Asymmetrical, contains ester group | Degrades into the non-toxic amino acid lysine, making it promising for biomedical uses. 4medchem.com |

| Methylene Diphenyl Diisocyanate | MDI | Aromatic | Contains aromatic rings | Forms polyurethanes with excellent mechanical properties due to rigid aromatic structures. 4medchem.comresearchgate.net |

| Toluene Diisocyanate | TDI | Aromatic | Contains aromatic rings | Releases toxic aromatic diamines upon degradation. 4medchem.com |

Historical Context of this compound Research and Development

The potential of this compound as a valuable monomer was recognized as early as 1998 in studies focused on producing polyurethanes based on ε-caprolactone for potential use in meniscal prostheses. 4medchem.com Historically, the production of BDI via the phosgenation of the corresponding diamine was known to result in lower yields compared to the large-scale production of other aliphatic diisocyanates like HDI. google.com

Further research continued to build on this foundation. In 2008, studies demonstrated the application of BDI in polyurethane polymers for drug delivery systems. 4medchem.com These early investigations into its biocompatibility and mechanical properties were crucial in establishing BDI as a promising candidate for biomedical applications, distinguishing it from many commercially available polyurethanes synthesized from aromatic diisocyanates that can generate toxic degradation products. 4medchem.comresearchgate.net

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound is vibrant and expanding, driven by its favorable properties for creating high-performance, biocompatible, and biodegradable polymers. A major focus of ongoing research is in the biomedical field. marketreportanalytics.com

Biomedical Applications:

Tissue Engineering: BDI is extensively researched for creating scaffolds for both bone and soft tissue engineering. 4medchem.comnih.gov Segmented poly(esterurethane urea)s synthesized from BDI have shown suitability for bone tissue engineering, with studies demonstrating that bone marrow stromal cells can be successfully cultured on these materials. nih.gov Its symmetry is an advantage in creating polymers for cardiovascular tissue engineering. 4medchem.com It is also used as a precursor for polyurethane composites that can serve as 3D scaffolds. sigmaaldrich.com

Drug Delivery: BDI serves as a chain extender in the synthesis of segmented polyurethanes designed for redox-sensitive controlled drug release systems. sigmaaldrich.com

Medical Devices: It is used as a cross-linking agent in the preparation of hydrogel contact lenses and in the synthesis of biocompatible coatings. sigmaaldrich.com

Industrial and Materials Science Applications:

Coatings, Adhesives, Sealants, and Elastomers (CASE): BDI is a key raw material for polyurethane elastomers with enhanced hydrolysis resistance and for high-performance coatings and adhesives. nbinno.com The demand for these materials is growing in the automotive, construction, and electronics industries. industrytoday.co.ukdataintelo.com In the automotive sector, BDI-based polyurethanes are used for components like seats and dashboards, especially with the shift towards lightweight materials for electric vehicles. industrytoday.co.uk In construction, they are used for durable sealants and coatings. dataintelo.com

Advanced Materials: Research has explored the adsorption of BDI on semiconductor surfaces, which is important for designing systems for film growth through molecular layer deposition. acs.org

Future directions point towards continued innovation and market growth. The emphasis on sustainability and green chemistry is likely to further boost the use of BDI, as it allows for the creation of biodegradable polymers and materials from less toxic precursors compared to aromatic isocyanates. nih.govhtfmarketreport.com The global market for BDI is projected to reach USD 2.3 billion by 2032, reflecting the expanding applications and increasing demand across multiple high-tech sectors. industrytoday.co.ukdataintelo.com Key players in the chemical industry are actively investing in research and development to innovate new BDI-based products and sustainable formulations. htfmarketreport.com

sigmaaldrich.combiosynth.com| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₆H₈N₂O₂ | |

| Molecular Weight | 140.14 g/mol |

Structure

3D Structure

Propiedades

IUPAC Name |

1,4-diisocyanatobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c9-5-7-3-1-2-4-8-6-10/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBFMUAFNIIQAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=C=O)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90325552 | |

| Record name | 1,4-Diisocyanatobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4538-37-8 | |

| Record name | Tetramethylene diisocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4538-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 510650 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004538378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4538-37-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=510650 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Diisocyanatobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Kinetics of 1,4 Diisocyanatobutane

Primary Isocyanate Reaction Pathways

The primary reaction pathways for 1,4-diisocyanatobutane involve the addition of a compound containing an active hydrogen atom across the N=C double bond of the isocyanate group. Key reactions include the formation of urethanes with alcohols, ureas with amines, and thiourethanes with thiols.

The reaction between an isocyanate and a hydroxyl group-containing compound (like a polyol or alcohol) results in the formation of a urethane (B1682113) linkage (-NH-CO-O-). This polyaddition reaction is the fundamental chemistry behind the production of polyurethanes. turkchem.netsemanticscholar.org For a difunctional monomer like this compound, reaction with a diol or polyol leads to the formation of a linear or crosslinked polyurethane polymer.

While specific kinetic data for this compound is not extensively documented in readily available literature, studies on structurally similar linear aliphatic diisocyanates, such as hexamethylene diisocyanate (HDI), provide valuable insights into its expected kinetic behavior.

The reaction of aliphatic diisocyanates with alcohols generally follows second-order kinetics. semanticscholar.org In studies where the alcohol is present in large excess, the kinetics can be simplified and treated as pseudo-first-order. rsc.org The reactivity of the two isocyanate groups in a diisocyanate molecule can differ. For instance, in the reaction of HDI with butan-1-ol, it was observed that the second isocyanate group reacts faster than the first, a phenomenon attributed to the formation of intramolecular hydrogen bonds that activate the remaining NCO group. rsc.org

The rate of reaction is also temperature-dependent. Kinetic studies on the reaction between poly(caprolactone diol) and aliphatic isocyanates show that the rate constant increases with rising temperature, in accordance with the Arrhenius equation. semanticscholar.org

| Diisocyanate | Reactant | Catalyst | Apparent Activation Energy (Ea) (kJ/mol) |

| Hexamethylene Diisocyanate (HDI) | Poly(caprolactone diol) | Uncatalyzed | 25.4 - 30.9 |

| Hexamethylene Diisocyanate (HDI) | Butan-1-ol | Uncatalyzed | 39.5 - 55.2 |

This table presents kinetic data for hexamethylene diisocyanate (HDI), a structurally similar aliphatic diisocyanate, to provide representative values.

To overcome the moderate reactivity of aliphatic isocyanates like this compound, catalysts are almost always employed. turkchem.net The choice of catalyst can significantly influence the reaction rate and selectivity between the isocyanate-hydroxyl reaction and potential side reactions (e.g., with water). The most common catalysts fall into two main categories: tertiary amines and organometallic compounds. turkchem.netwernerblank.com

Amine Catalysts: Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and triethylamine (B128534), are widely used catalysts. rsc.org Two primary mechanisms have been proposed for amine catalysis. One involves the formation of an active complex between the amine and the alcohol's hydroxyl group, making the hydrogen more acidic and the oxygen more nucleophilic. researchgate.net An alternative mechanism suggests the amine first forms a complex with the isocyanate group, increasing the electrophilicity of its carbon atom. researchgate.netmdpi.com

Metal Catalysts: Organometallic compounds are generally more potent catalysts for the urethane reaction than tertiary amines. scite.ai Organotin compounds, particularly dibutyltin (B87310) dilaurate (DBTDL), have historically been the industry standard due to their high efficiency. wernerblank.compcimag.com However, due to environmental and toxicity concerns, there is a growing interest in tin-free alternatives. wernerblank.com Metal catalysts can function via two main pathways:

Lewis Acid Mechanism: The metal center coordinates with the isocyanate, making it more susceptible to nucleophilic attack. This is the commonly accepted mechanism for organotin catalysts. turkchem.net

Insertion Mechanism: The catalyst first forms an alcoholate complex with the polyol. This complex then reacts with the isocyanate. turkchem.net Zirconium and bismuth compounds are believed to operate through this mechanism. turkchem.netwernerblank.com An advantage of certain zirconium catalysts is their selectivity, as they preferentially accelerate the isocyanate-hydroxyl reaction over the isocyanate-water reaction. wernerblank.compcimag.com

| Catalyst Type | Examples | Proposed Mechanism of Action |

| Tertiary Amines | Triethylamine, DABCO | Formation of an active complex with either the alcohol or the isocyanate. researchgate.netmdpi.com |

| Organotin Compounds | Dibutyltin Dilaurate (DBTDL) | Lewis Acid Mechanism: Activation of the isocyanate group. turkchem.net |

| Zirconium Chelates | Zirconium Acetylacetonate | Insertion Mechanism: Activation of the hydroxyl group. turkchem.netwernerblank.com |

| Bismuth Carboxylates | Bismuth Neodecanoate | Insertion Mechanism: Activation of the hydroxyl group. turkchem.net |

Isocyanates react readily with compounds containing N-H bonds, such as primary and secondary amines. This reaction yields substituted ureas and is the basis for the formation of polyurea polymers when diisocyanates and diamines are used.

The reaction between an isocyanate and an amine is significantly faster than the corresponding reaction with an alcohol. aub.edu.lb The high nucleophilicity of the amine nitrogen atom leads to a very rapid reaction, often proceeding to completion at ambient temperature without the need for a catalyst.

The reaction is generally accepted to follow second-order kinetics, being first order in both isocyanate concentration and amine concentration. aub.edu.lb The reaction rate is highly dependent on the structure and basicity of the amine.

Primary vs. Secondary Amines: Primary amines are typically more reactive than secondary amines due to reduced steric hindrance.

Aliphatic vs. Aromatic Amines: Aliphatic amines are much more reactive than aromatic amines because the lone pair of electrons on the nitrogen in aromatic amines is delocalized into the aromatic ring, reducing its nucleophilicity. aub.edu.lb

Steric Effects: Bulky substituents on or near the amine nitrogen can decrease the reaction rate due to steric hindrance.

Due to the extremely high reaction rates, especially with primary aliphatic amines, kinetic studies can be challenging, with reaction half-lives estimated to be in the order of milliseconds. umn.edu

The reaction of an isocyanate with a thiol (-SH) produces a thiourethane (also known as a thiocarbamate). This reaction has gained significant attention as a "click" reaction due to its high efficiency, speed, and lack of by-products under catalytic conditions. researchgate.netupc.edu

While the uncatalyzed reaction is slow and may require elevated temperatures, it is strongly catalyzed by bases, particularly tertiary amines like triethylamine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). cdnsciencepub.comrsc.org Kinetic studies of the amine-catalyzed reaction show that the rate is first order with respect to the concentrations of the isocyanate, the thiol, and the catalyst. cdnsciencepub.comresearchgate.net The reactivity of thiols in this reaction is generally higher than that of corresponding alcohols, which can be attributed to the greater nucleophilicity of the thiolate anion formed in the presence of the base catalyst. upc.edu The reaction is also influenced by the solvent, proceeding more smoothly in more polar or ionizing solvents. cdnsciencepub.com

| Catalyst | Relative Rate |

| Triethylenediamine | High |

| Triethylamine | |

| Diethylcyclohexylamine | |

| Tributylamine | |

| N-methylmorpholine | |

| Pyridine | |

| Quinoline | Low |

This table shows the relative catalytic activity of various tertiary amines in the reaction of phenyl isocyanate with thiols, with activity decreasing down the list. researchgate.net

Reaction with Thiols

Kinetics and Catalytic Effects in Isocyanate-Thiol Reactions

The reaction between isocyanates and thiols to form thiocarbamates (or thiourethanes) is a key process in the synthesis of various polymers. This "click" reaction is known for its high efficiency and selectivity. The kinetics of this reaction are significantly influenced by catalysts. upc.edu

When basic catalysts are employed, the mechanism involves the activation of the thiol through deprotonation, forming a highly nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of the isocyanate group. upc.edu Common basic catalysts include tertiary amines like triethylamine (TEA) and more potent amidine compounds such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). upc.edu The low pKa of thiols facilitates this deprotonation, leading to very rapid reaction rates, which can sometimes pose challenges for process control. upc.edu

Lewis acid catalysts, such as organotin compounds like dibutyltin dilaurate (DBTDL), activate the isocyanate group. They coordinate with the nitrogen and oxygen atoms of the isocyanate, increasing the electrophilicity of the carbon atom and making it more susceptible to nucleophilic attack by the thiol. upc.edu

Recent research has also explored the use of latent organocatalysts, such as thermally activated base generators, which allow for better control over the initiation of the curing process. upc.edu For instance, certain imidazolium (B1220033) salts decompose at elevated temperatures (e.g., >100 °C) to release a basic catalyst, initiating the reaction rapidly and controllably. upc.edu The choice of catalyst can significantly impact the reaction profile, with studies showing that the nucleophilicity of the catalyst can play a more significant role than its basicity (pKa) in determining reaction rates. usm.edu

| Catalyst Type | Example | Mechanism of Action | Typical Reaction Conditions |

|---|---|---|---|

| Basic (Tertiary Amine) | Triethylamine (TEA) | Activates thiol via deprotonation to form a nucleophilic thiolate anion. upc.edu | Fast reaction at room temperature. upc.edu |

| Basic (Amidine) | 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) | Stronger base, highly effective in thiol deprotonation. upc.edu | Very rapid reaction, often difficult to control. upc.edu |

| Lewis Acid (Organotin) | Dibutyltin dilaurate (DBTDL) | Activates the isocyanate group, increasing its electrophilicity. upc.edu | Controlled reaction, commonly used in polyurethane synthesis. researchgate.net |

| Latent Organocatalyst | Imidazolium salts (e.g., BG1MI) | Thermally decomposes to release a basic catalyst, allowing for controlled initiation at elevated temperatures. upc.edu | Initiation at temperatures >100°C, followed by rapid curing. upc.edu |

Side Reactions and Their Implications in Polymerization

In the synthesis of polyurethanes and related polymers using this compound, several side reactions can occur, influencing the final structure and properties of the material. These reactions often involve the further reaction of the initially formed urethane or urea (B33335) linkages with excess isocyanate.

Allophanate (B1242929) and Biuret (B89757) Formation

When an excess of isocyanate is present, the urethane group (formed from an isocyanate-alcohol reaction) can react further with another isocyanate molecule to form an allophanate linkage. tue.nlmdpi.com This reaction introduces a branch point in the polymer chain, increasing the crosslink density. Similarly, the urea group (formed from an isocyanate-amine or isocyanate-water reaction) can react with another isocyanate to form a biuret linkage, which also serves as a branch point. tue.nl The formation of these structures is typically promoted at higher temperatures and can be influenced by catalysts. semanticscholar.org These reactions are significant as they alter the mechanical and thermal properties of the final polymer. tue.nl

Isocyanate Reaction with Water and Carbon Dioxide Evolution

Water is a common contaminant in polyol reactants and can react readily with isocyanate groups. This reaction proceeds in two steps: first, the isocyanate reacts with water to form an unstable carbamic acid intermediate. Second, this carbamic acid rapidly decomposes to yield a primary amine and carbon dioxide gas. tue.nl The newly formed amine is highly reactive and immediately reacts with another isocyanate group to form a stable urea linkage. The evolution of carbon dioxide is the basis for the production of polyurethane foams. However, in non-foam applications, this reaction is considered a side reaction that consumes isocyanate, can lead to undesirable bubble formation in coatings and elastomers, and alters the stoichiometry of the polymerization. tue.nl

Cyclopolymerization Mechanisms of α,ω-Polymethylene Diisocyanates

This compound, also known as tetramethylene diisocyanate, belongs to the class of α,ω-polymethylene diisocyanates. Under specific conditions, particularly with anionic initiators (basic catalysts) in polar solvents, these monomers can undergo cyclopolymerization. researchgate.net Instead of linear chain growth, the polymerization proceeds in a way that forms heterocyclic rings within the polymer backbone. researchgate.net For tetramethylene diisocyanate, this process can lead to the formation of polymers containing five- or six-membered rings, such as imidazolidone structures. researchgate.net This intramolecular cyclization occurs in competition with intermolecular propagation, and the tendency to cyclize is dependent on the length of the methylene (B1212753) chain connecting the two isocyanate groups.

Adsorption and Surface Reactions

The reactivity of isocyanates makes them suitable for modifying surfaces to impart new functionalities. Their interaction with semiconductor surfaces is of interest for applications in microelectronics and sensors.

[2+2] Cycloaddition Reactions on Semiconductor Surfaces (e.g., Ge(100)-2x1)

The Germanium(100) surface reconstructs to form rows of dimers, which are reactive sites for various chemical transformations. nih.govgfmoorelab.com Molecules with unsaturated bonds, such as isocyanates, can react with these surface dimers through cycloaddition reactions. knu.ac.kr A [2+2] cycloaddition involves the reaction of two double bonds to form a four-membered ring. In the case of an isocyanate group (-N=C=O) from this compound reacting with a Ge=Ge dimer on the Ge(100)-2x1 surface, a four-membered ring involving the Ge, N, and C atoms could potentially form.

Polymer Chemistry and Materials Science Applications of 1,4 Diisocyanatobutane

Polyurethane Synthesis and Architecture

Bio-based and Renewable Polyurethanes utilizing 1,4-Diisocyanatobutane

The development of sustainable polymers has driven research into the use of bio-based monomers for the synthesis of polyurethanes (PUs). While there is a growing body of work on bio-based polyols derived from vegetable oils, polysaccharides, and other renewable resources, the direct application of these with this compound in comprehensive studies is an emerging area. mdpi.comresearchgate.net The properties of the resulting bio-based PUs are highly dependent on the structure of both the diisocyanate and the bio-based polyol.

The incorporation of renewable materials is a key step towards creating more environmentally friendly polyurethanes. For instance, novel bio-based thermoplastic polyurethane elastomers (bio-TPUs) have been prepared using mixtures of partially bio-based diisocyanates and bio-based 1,4-butanediol (B3395766) as a chain extender. mdpi.com While these studies often focus on other diisocyanates, the principles can be extended to this compound. The use of bio-based chain extenders and polyols in conjunction with this compound is anticipated to influence the phase separation, processing, and thermal and mechanical properties of the final polymer. mdpi.com

Research on fully bio-based thermoplastic polyurethanes has explored the use of monomers like isosorbide (B1672297) and dimerized fatty acid-based diisocyanates. mdpi.com The mechanical and thermal properties of these polymers are tunable based on the content of the hard segments, which would be formed by the reaction of this compound with a chain extender. It is expected that the use of this compound in such systems would lead to polyurethanes with good flexibility and impact resistance. nih.gov

Advanced Material Fabrication

Porous Polymer Scaffolds for Tissue Engineering

This compound is a key building block in the synthesis of biodegradable polyurethane scaffolds for tissue engineering applications. nih.gov These scaffolds are designed to mimic the extracellular matrix and provide a temporary support for cell growth and tissue regeneration. The properties of these scaffolds can be tailored by controlling the composition of the polyurethane and the fabrication process.

Biodegradable scaffolds have been synthesized from segmented polyurethane elastomers using this compound (also referred to as butane (B89635) 1,4-diisocyanate or BDI), a poly(ε-caprolactone-co-l-lactide) diol, and a diurea diol chain extender derived from tyrosine or tyramine. researchgate.net These scaffolds exhibit interconnected macropores (150–300 μm) and micropores (<50 μm), with a compression modulus of 200 kPa, making them suitable for applications such as fibrocartilage regeneration. researchgate.net

In another study, highly porous and flexible polyurethaneurea scaffolds were fabricated from poly(ester urethane)urea (PEUU) and poly(ether ester urethane)urea (PEEUU). nih.gov These polymers were synthesized from polycaprolactone, polycaprolactone-b-polyethylene glycol-b-polycaprolactone, this compound, and putrescine as a chain extender. nih.gov The scaffolds, prepared by thermally induced phase separation, exhibited open and interconnected pores with sizes ranging from a few micrometers to over 150 μm and porosities of 80–97%. nih.gov The mechanical properties of these scaffolds are summarized in the table below.

| Scaffold Type | Polymer Concentration | Quenching Temperature | Tensile Strength (MPa) | Breaking Strain (%) |

| PEUU | 5% | Liquid Nitrogen | 0.97 | 294 |

| PEUU | 5% | -20 °C | 1.12 | 214 |

| PEUU | 8% | Liquid Nitrogen | 1.64 | 240 |

| PEEUU | 5% | Liquid Nitrogen | 0.59 | 47 |

| PEEUU | 5% | -20 °C | 0.81 | 197 |

| PEEUU | 8% | Liquid Nitrogen | 1.68 | 150 |

Data compiled from research on PEUU and PEEUU scaffolds. nih.gov

These scaffolds were found to support the adhesion and growth of smooth muscle cells, demonstrating their potential for use in cardiovascular tissue engineering and other soft tissue applications. nih.gov

Hydrogel Synthesis (e.g., Inorganic-Organic Hydrogel Contact Lenses)

This compound serves as a cross-linking agent in the synthesis of advanced hydrogels, particularly for biomedical applications such as contact lenses. nih.gov The incorporation of this compound allows for the tuning of the hydrogel's properties, including its water content, oxygen permeability, and mechanical strength.

In the field of ophthalmic biomaterials, this compound has been used to prepare inorganic-organic hydrogel contact lenses with a high refractive index. nih.gov This is achieved by cross-linking polymer chains that incorporate nanoparticles, such as polymerizable-group capped ZnS, to enhance the optical properties of the lens. The diisocyanate creates urethane (B1682113) linkages that form a stable, three-dimensional network capable of holding significant amounts of water, a key characteristic of hydrogels.

Elastomer Development

This compound is utilized in the synthesis of polyurethane elastomers with a range of desirable mechanical properties. These materials are of interest for applications requiring flexibility, durability, and resilience. The properties of these elastomers can be precisely controlled by varying the soft segment (a polyol) and the hard segment, which is formed by the reaction of this compound with a chain extender.

A study on biodegradable polyurethanes for potential use in a degradable meniscus scaffold involved the synthesis of elastomers from poly(ε-caprolactone) (PCL) diols of varying molecular weights, this compound (BDI), and 1,4-butanediol as a chain extender. researchgate.net The synthesis was performed without a catalyst to enhance the biocompatibility of the final material. The resulting polyurethanes exhibited high molecular weights (78 to 160 kg/mol ) and a range of mechanical properties depending on the molecular weight of the PCL soft segment. researchgate.net

The mechanical properties of these this compound-based elastomers are detailed in the table below:

| PCL Molecular Weight ( g/mol ) | Young's Modulus (MPa) | Strain at Break (%) | Tear Strength (kJ/m²) |

| 750 | 264 | 870 | 237 |

| 1250 | 105 | 1000 | 150 |

| 1900 | 45 | 1100 | 115 |

| 2800 | 30 | 1200 | 97 |

Data from polyurethanes based on PCL and this compound. researchgate.net

These results demonstrate that by adjusting the soft segment length, elastomers with a wide range of stiffness and elasticity can be developed using this compound.

Thin Film Structures by Molecular Layer Deposition (MLD) for Polyureas

Molecular Layer Deposition (MLD) is a vapor-phase technique for depositing highly conformal and ultrathin organic and hybrid organic-inorganic polymer films with precise thickness control. This method is analogous to atomic layer deposition (ALD) for inorganic materials and relies on sequential, self-limiting surface reactions. While MLD has been successfully used to grow polyurea thin films, the specific use of this compound in this process is not yet widely reported in the literature.

The typical MLD process for polyurea involves the alternating exposure of a substrate to a diisocyanate and a diamine precursor. For example, polyurea films have been deposited using 1,4-phenylenediisocyanate (PDIC) and ethylenediamine (B42938) (ED), resulting in a linear growth rate of 5.3 Å/cycle. nih.gov The principles of this process could be applied to this compound as the diisocyanate precursor, paired with a suitable diamine. The flexible aliphatic nature of this compound would be expected to produce polyurea films with different mechanical and thermal properties compared to those made with aromatic diisocyanates like PDIC.

The self-limiting nature of the MLD reactions ensures the layer-by-layer growth of the polymer film. The use of an aliphatic diisocyanate such as this compound could offer advantages in terms of film flexibility and potentially different surface chemistry compared to its aromatic counterparts. Further research is needed to explore the MLD of polyureas using this compound and to characterize the resulting thin film structures and their properties.

Structure-Property Relationships in this compound-Derived Polymers

The final properties of polymers derived from this compound are intrinsically linked to their molecular structure. The linear and flexible nature of the butane backbone in this compound plays a significant role in determining the mechanical and thermal characteristics of the resulting polyurethanes and polyureas.

The use of a linear and symmetric aliphatic diisocyanate like this compound can lead to well-ordered hard segments and a high degree of crystallinity within these domains. researchgate.net This is in contrast to polyurethanes made with asymmetric or more bulky diisocyanates, which may result in a more amorphous morphology. The crystallinity of the hard segment directly impacts the material's stiffness, thermal stability, and tensile strength. researchgate.net For instance, in polyurethanes based on this compound and 1,4-butanediol, the hard segment exhibits a melting point that increases with increasing hard segment content, indicating a well-defined crystalline structure. researchgate.net

A study on the thermodynamics of linear polyurethanes synthesized from this compound with 1,4-butanediol and 1,6-hexanediol (B165255) provided insights into their thermal properties. The temperature dependence of the heat capacity and the characteristics of physical transformations were investigated, allowing for the calculation of thermodynamic functions. researchgate.net Such fundamental studies are crucial for understanding the relationship between the chemical structure of these polymers and their macroscopic behavior.

The table below summarizes the expected influence of the this compound structure on key polymer properties, based on general principles of polyurethane chemistry and available research on similar aliphatic diisocyanates.

| Structural Feature of this compound | Consequence for Polymer Structure | Impact on Polymer Properties |

| Linear and flexible aliphatic chain | Allows for close packing of hard segments | Promotes crystallinity in hard domains, leading to higher tensile strength and modulus. researchgate.net |

| Symmetry of the molecule | Facilitates ordered arrangement of urethane groups | Enhances hydrogen bonding and phase separation, contributing to good mechanical properties. nih.gov |

| Aliphatic nature | Lack of aromatic rings | Results in good UV stability and resistance to yellowing, but potentially lower thermal stability compared to aromatic diisocyanate-based PUs. mdpi.com |

Influence of Diisocyanate Symmetry and Chain Length

The molecular architecture of the diisocyanate monomer is a critical determinant of the final properties of a polyurethane. Both the symmetry of the isocyanate groups and the length of the chain separating them significantly influence the packing efficiency of the hard segments, the extent of hydrogen bonding, and consequently, the degree of microphase separation and the ultimate mechanical and thermal properties of the polymer. This compound, with its linear and symmetrical structure, provides a clear example of these structure-property relationships.

The symmetry of this compound, where the two isocyanate groups are positioned at the ends of a linear four-carbon chain, allows for a high degree of order and packing efficiency within the hard segments of the polyurethane. This structural regularity facilitates the formation of well-defined crystalline domains through strong and regular hydrogen bonding between the urethane linkages. In contrast, asymmetric diisocyanates or those with bulky side groups tend to disrupt this packing, leading to more amorphous hard domains and a higher degree of phase mixing with the soft segments.

The short chain length of the butane backbone in this compound results in a high density of urethane groups within the hard segments. This high concentration of hydrogen bonding sites contributes to the formation of strong, cohesive hard domains that can act as effective physical crosslinks, reinforcing the polymer matrix and enhancing its mechanical strength and thermal stability. The combination of symmetry and short chain length in this compound generally promotes a higher degree of phase separation compared to longer-chain aliphatic diisocyanates, which can exhibit greater flexibility and potentially more mixing with the soft phase.

Effect of Soft Segment Molecular Weight and Crystallinity on Mechanical Properties

The soft segment, typically a polyol, plays a crucial role in determining the elastomeric properties and flexibility of the polyurethane. The molecular weight and inherent crystallinity of the soft segment have a profound impact on the mechanical behavior of polyurethanes synthesized with this compound.

Research on polyurethanes synthesized from this compound (also referred to as 1,4-butane diisocyanate or BDI) and poly(ε-caprolactone) (PCL) of varying molecular weights has demonstrated these effects. As the molecular weight of the PCL soft segment increases, the hard segment content decreases, leading to changes in both thermal and mechanical properties.

Table 1: Thermal and Mechanical Properties of this compound/PCL-based Polyurethanes with Varying Soft Segment Molecular Weight

| PCL Molecular Weight ( g/mol ) | Hard Segment Content (%) | Hard Segment Melting Point (°C) | Young's Modulus (MPa) | Strain at Break (%) |

|---|---|---|---|---|

| 750 | 44 | 122 | 264 | 870 |

| 1250 | 32 | 114 | 118 | 950 |

| 1900 | 24 | 102 | 52 | 1100 |

Data synthesized from Heijkants et al., Biomaterials, 2005. nih.gov

Microphase Segregation and its Impact on Material Behavior

The unique properties of segmented polyurethanes, including those synthesized from this compound, are largely a consequence of microphase segregation. This phenomenon arises from the thermodynamic incompatibility between the polar, rigid hard segments and the non-polar, flexible soft segments. This incompatibility drives the hard segments to aggregate into ordered, often crystalline, domains within the continuous soft segment matrix.

The hard domains act as physical crosslinks and reinforcing fillers, imparting strength, modulus, and thermal stability to the material. The soft segment matrix, on the other hand, provides elasticity and flexibility. The extent of phase separation directly impacts the material's behavior. A well-phase-separated polyurethane will typically exhibit a distinct glass transition temperature (Tg) for the soft segment, close to that of the pure polyol, and a high melting temperature (Tm) for the hard segment domains.

In the case of polyurethanes based on this compound and PCL, differential scanning calorimetry (DSC) has been used to study the melting behavior of both the hard and soft segments, providing insight into the degree of phase separation. The presence of distinct melting endotherms for both phases is indicative of a well-segregated morphology.

Table 2: Influence of Soft Segment Molecular Weight on Segmental Crystallinity in this compound/PCL-based Polyurethanes

| PCL Molecular Weight ( g/mol ) | Hard Segment Content (%) | Hard Segment Melting Point (°C) | Soft Segment Melting Point (°C) |

|---|---|---|---|

| 750 | 44 | 122 | Not observed |

| 1250 | 32 | 114 | Not observed |

| 1900 | 24 | 102 | 45 |

Data synthesized from Heijkants et al., Biomaterials, 2005. nih.gov

The data indicates that at lower soft segment molecular weights, the soft segment remains amorphous, likely due to the constraints imposed by the more dominant hard segment phase. As the PCL molecular weight increases, the soft segments gain enough mobility to crystallize, leading to a more defined two-phase system. The decrease in the hard segment melting point with decreasing hard segment content suggests some level of phase mixing, where the presence of the soft segment disrupts the perfection of the hard segment crystals. This interplay between phase separation and mixing is crucial in tailoring the final properties of the polyurethane.

Analytical and Computational Approaches in 1,4 Diisocyanatobutane Research

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for probing the molecular structure and functional groups of 1,4-diisocyanatobutane and its reaction products.

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable technique for real-time monitoring of polymerization reactions involving this compound. mt.com The method is highly selective and sensitive to the isocyanate (-N=C=O) functional group, which exhibits a strong and distinct absorption band. mt.comazom.com

The progress of a polymerization reaction, such as the formation of polyurethanes, can be tracked by observing the decrease in the intensity of the isocyanate peak, which appears in a relatively clear region of the infrared spectrum. azom.comclairet.co.uk The disappearance of this peak signifies the consumption of the isocyanate monomers and the formation of urethane (B1682113) linkages. In-situ FTIR spectroscopy, often using an attenuated total reflectance (ATR) sensor, allows for the continuous analysis of the reaction mixture without the need for sampling, enabling precise determination of reaction initiation, progression, conversion rates, and endpoint. mt.comnih.gov

Structural confirmation of the final polymer is also achieved by identifying the appearance of new characteristic bands, such as the N-H stretching and C=O stretching of the newly formed urethane group.

Table 1: Key FTIR Absorption Bands in the Analysis of this compound Polymerization

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Significance in Analysis |

|---|---|---|---|

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2250 - 2275 | Indicates the presence of unreacted this compound. Its decreasing intensity is monitored to track reaction progress. azom.com |

| Urethane (R-NH-CO-O-R') | N-H Stretch | 3200 - 3500 | Appearance confirms the formation of the urethane linkage. |

| Urethane (R-NH-CO-O-R') | C=O Stretch (Carbonyl) | 1680 - 1740 | Appearance confirms the formation of the urethane linkage. Its position can indicate the degree of hydrogen bonding. mdpi.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of this compound and the characterization of the polyurethanes it forms. dtic.mil Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of this compound, the protons on the butane (B89635) chain give rise to specific signals whose chemical shifts and splitting patterns confirm the molecule's structure. For polyurethanes synthesized using this compound, ¹H NMR can be used to verify the structure of the repeating unit and analyze the end groups.

¹³C NMR spectroscopy provides complementary information, identifying each unique carbon atom in the molecule. dtic.mil It is particularly useful for confirming the conversion of the isocyanate group into a urethane linkage by observing the characteristic shift of the carbonyl carbon.

Table 2: Representative NMR Chemical Shifts (δ) for this compound

| Nucleus | Group | Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | N=C=O-CH₂- | ~3.4 | Triplet |

| ¹H | -CH₂-CH₂- | ~1.7 | Quintet |

| ¹³C | C H₂-N=C=O | ~42.3 | - |

| ¹³C | -C H₂-CH₂- | ~26.4 | - |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top 10 nanometers of a material's surface. nottingham.ac.uknih.gov This makes it ideal for analyzing the surface of polymers and coatings made from this compound.

XPS works by irradiating a sample with X-rays, which causes the emission of core-level electrons. nottingham.ac.uk The kinetic energy of these emitted electrons is measured, and from this, their binding energy can be calculated. The binding energy is characteristic of the element and its chemical environment. nih.gov For a polyurethane based on this compound, XPS can quantify the surface concentration of carbon, nitrogen, and oxygen. High-resolution scans of the C 1s, N 1s, and O 1s peaks can be deconvoluted to identify different chemical states, such as the carbon in the C-C/C-H backbone, C-N of the urethane, and O=C-O linkages. casaxps.com

Table 3: Typical Binding Energies in XPS Analysis of Polyurethanes

| Element (Core Level) | Chemical Group | Approximate Binding Energy (eV) |

|---|---|---|

| C 1s | C-C, C-H | 284.8 - 285.0 |

| C 1s | C-N, C-O | 285.5 - 286.5 |

| C 1s | N-C=O | 288.0 - 289.0 |

| O 1s | C-O | ~533.5 |

| O 1s | C=O | ~532.0 |

Thermal Analysis Techniques

Thermal analysis techniques are crucial for understanding the behavior of materials derived from this compound as a function of temperature. These methods provide data on phase transitions, thermal stability, and decomposition profiles.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. mdpi.com It is widely used to study the thermal properties of polymers synthesized with this compound.

DSC analysis can determine key thermal transitions, including the glass transition temperature (Tg), which relates to the flexibility of the polymer, and melting temperatures (Tm) of crystalline domains. mdpi.comresearchgate.net For thermosetting systems, DSC can be used to monitor the curing process by measuring the heat released during the exothermic cross-linking reaction. This provides information on the extent of cure and the kinetics of the reaction. For instance, studies on linear aliphatic polyurethanes based on this compound have utilized DSC to determine thermodynamic quantities of devitrification and fusion. researchgate.net

Table 4: Example Thermal Transition Data for a Polyurethane based on this compound and 1,4-Butanediol (B3395766) (PU-{4,4})

| Thermal Property | Value | Unit |

|---|---|---|

| Glass Transition Temperature (Tg) | 305.5 | K |

| Melting Temperature (Tm) | 449 | K |

| Enthalpy of Fusion (ΔH_fus) | 71 | J/g |

Source: Data adapted from thermodynamic studies on linear polyurethanes. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.net This technique is essential for evaluating the thermal stability and degradation characteristics of polymers derived from this compound. mdpi.com

A TGA experiment generates a thermogram, which plots mass loss versus temperature. From this curve, the onset temperature of decomposition can be determined, providing a measure of the material's thermal stability. nih.gov The temperatures at which specific percentages of weight loss occur (e.g., T5%, T10%) are often reported for comparison. The derivative of the TGA curve (DTG) shows the rate of mass loss and can reveal single or multi-step degradation processes. researchgate.net This information is critical for defining the upper service temperature and processing window for these polymeric materials. nih.gov

Table 5: Illustrative TGA Data for a Generic Aliphatic Polyurethane

| Parameter | Description | Typical Temperature Range (°C) |

|---|---|---|

| T_onset | Onset temperature of decomposition | 250 - 300 |

| T₅% | Temperature at 5% mass loss | 280 - 320 |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Polyurethane |

Mechanical Characterization Methods

The elastomeric properties of polyurethanes synthesized using this compound are pivotal to their performance in various applications. Tensile testing and Dynamic Mechanical Analysis (DMA) are fundamental techniques used to quantify these properties.

Tensile testing provides crucial information about a material's strength, stiffness, and ductility under stretching loads. For polyurethanes based on this compound (also known as 1,4-butane diisocyanate or BDI), these tests reveal how the polymer network responds to deformation. Key parameters obtained from tensile tests include Young's modulus (a measure of stiffness), tensile strength (the maximum stress a material can withstand), and elongation at break (the maximum strain a material can endure before fracturing).

In a study on polyurethanes synthesized from poly(ε-caprolactone) (PCL) and 1,4-butane diisocyanate, the mechanical properties were found to be significantly influenced by the soft segment length. The Young's modulus of these materials varied between 30 and 264 MPa, while the strain at break ranged from 870% to 1200%. The tear strength, another important parameter for elastomers, was reported to be between 97 and 237 kJ/m². researchgate.net

| Property | Value Range | Unit |

|---|---|---|

| Young's Modulus | 30 - 264 | MPa |

| Strain at Break | 870 - 1200 | % |

| Tear Strength | 97 - 237 | kJ/m² |

Dynamic Mechanical Analysis (DMA) is a powerful technique used to study the viscoelastic behavior of polymers. It measures the storage modulus (E'), representing the elastic response, and the loss modulus (E''), representing the viscous response, as a function of temperature, frequency, or time. The ratio of the loss modulus to the storage modulus gives the damping factor (tan δ), which is a measure of the energy dissipated as heat. For elastomeric materials, DMA can provide insights into glass transition temperatures, cross-linking density, and the degree of phase separation between hard and soft segments. While specific DMA data for polyurethanes exclusively based on this compound is not extensively detailed in the reviewed literature, the technique is broadly applied to polyurethanes to understand how the structure of the diisocyanate and other components affects the final properties. nih.gov

Computational Chemistry and Modeling

Computational chemistry offers a molecular-level perspective on the behavior of this compound in various chemical processes. Density Functional Theory (DFT) and kinetic modeling are two prominent computational approaches that can provide deep insights into reaction mechanisms and polymerization dynamics.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations can be employed to study its adsorption onto surfaces and to elucidate the mechanisms of its reactions, such as urethane formation.

DFT can also be used to model the adsorption of isocyanates on various substrates, which is crucial for applications in coatings and adhesives. By calculating the adsorption energies and analyzing the changes in electronic structure upon adsorption, researchers can predict the strength and nature of the interaction between this compound and a given surface.

Kinetic modeling is a mathematical approach used to describe the rates of chemical reactions and how they are influenced by factors such as temperature, concentration, and catalysts. For this compound, kinetic modeling is essential for understanding and controlling its polymerization to form polyurethanes and for modeling the complex process of foam formation.

The polymerization of diisocyanates with polyols to form polyurethanes involves a series of complex and often competing reactions. Kinetic models for these processes typically involve a set of differential equations that describe the change in concentration of reactants, intermediates, and products over time. While specific kinetic models and parameters for the polymerization of this compound are not extensively published, general kinetic models for polyurethane formation are well-established. These models can be adapted to specific systems by determining the relevant rate constants through experimental techniques like spectroscopy or calorimetry. For example, a study on the reaction kinetics of various diisocyanates, including the aliphatic hexamethylene diisocyanate, with 1,4-butanediol has been conducted to determine the rate constants for polyurethane formation. researchgate.net

Biological and Biomedical Research with 1,4 Diisocyanatobutane Derived Materials

Biocompatibility and Biodegradation Studies

A critical aspect of any biomaterial is its ability to perform its function without eliciting a harmful response from the host body. Studies on polyurethanes synthesized using 1,4-diisocyanatobutane focus on their biocompatibility and the profile of their degradation within a biological setting.

The initial evaluation of a biomaterial's safety and efficacy is often conducted through in vitro cytocompatibility tests. These assays determine how the material interacts with cells cultured in a laboratory setting. For a biodegradable polyurethane (PU) foam synthesized with 1,4-butanediisocyanate, short-term in vitro biocompatibility was evaluated using cytotoxicity tests with incubation periods ranging from 24 to 72 hours. nih.gov The studies employed both extract and direct contact methods to assess the material's effect on cell cultures. nih.gov The results indicated that the polyurethane did not cause abnormal cell growth, morphological changes, or any inhibition of metabolic activity. nih.gov This suggests a high level of cytocompatibility.

Further studies on various polyurethane formulations, while not all specific to this compound, support the general biocompatibility of this class of polymers. For instance, polyurethanes synthesized with a 1:1 NCO/OH stoichiometric ratio have demonstrated cell viability rates above 70% in MTT assays using L929 mouse fibroblasts, indicating their potential for biomedical use. researchgate.net Similarly, chitosan-based polyurethanes have shown non-cytotoxic and non-mutagenic behavior, further underscoring the potential to create biocompatible materials using diisocyanates. nih.gov

| Material | Assay Type | Cell Line | Key Findings | Reference |

|---|---|---|---|---|

| Polyurethane foam from 1,4-butanediisocyanate | Extract and Direct Contact Cytotoxicity | Not specified | No abnormal growth, morphological changes, or inhibition of metabolic activity. | nih.gov |

| Castor oil-based polyurethanes | MTT Assay | L929 mouse fibroblasts | Cell viability higher than 70% for materials with 1:1 NCO/OH ratio. | researchgate.net |

| Chitosan-based polyurethanes | Cytotoxicity and Mutagenicity Tests | Not specified | Showed good hemocompatibility and less or non-cytotoxic behavior. | nih.gov |

Following promising in vitro results, materials are often tested in vivo to understand their behavior within a living organism. A polyurethane foam derived from 1,4-butanediisocyanate was implanted subcutaneously in rats for periods of one, four, and twelve weeks to evaluate the tissue response and material degradation. nih.gov Histological evaluation of the implantation sites showed no toxic tissue response to the material. nih.gov Over the twelve-week period, the foam demonstrated excellent integration with the host tissue, characterized by complete connective tissue and vascular ingrowth. nih.gov Importantly, signs of in vivo degradation were observed to begin between four and twelve weeks post-implantation, highlighting the material's biodegradable nature. nih.gov

| Material | Implantation Model | Duration | Key Observations | Reference |

|---|---|---|---|---|

| Polyurethane foam from 1,4-butanediisocyanate | Subcutaneous implantation in rats | 1, 4, and 12 weeks | No toxic tissue response; complete connective and vascular tissue ingrowth by 12 weeks; degradation initiated within 4-12 weeks. | nih.gov |

The biological impact of a biodegradable material is determined not only by the parent polymer but also by its degradation products. The degradation of polyurethanes in a biological environment can occur through processes like hydrolysis and oxidation. nih.gov The urethane (B1682113) linkage is susceptible to breaking down, which can reverse the polymerization process. This dissociation can release the constituent components, including the diisocyanate (or its derivative, a diamine) and the polyol. umn.edu

While specific studies on the biological impact of degradation products from this compound-based polyurethanes are not extensively detailed in the provided search results, the general principle is that these byproducts should be non-toxic and easily cleared by the body. The corresponding diamine of this compound is putrescine (1,4-diaminobutane), a naturally occurring polyamine in the human body involved in various physiological processes. The slow degradation rate observed in some polyurethanes ensures a gradual release of these products, which can help minimize any potential inflammatory response. nih.govnih.gov

Applications in Tissue Engineering

The favorable biocompatibility and tunable mechanical properties of this compound-derived materials make them promising candidates for tissue engineering scaffolds. These scaffolds act as temporary templates that support cell attachment, proliferation, and differentiation, guiding the formation of new tissue.

Polyurethanes are a versatile class of polymers for bone tissue engineering applications. mdpi.com Their properties, including stiffness, elasticity, and mechanical strength, can be tailored to mimic those of bone. mdpi.com Scaffolds made from these materials can provide the necessary structural support in a bone defect while promoting cellular infiltration and new tissue formation. nih.gov The ability to engineer these polyurethanes to be biodegradable allows them to serve as resorbable scaffolds that are gradually replaced by new bone tissue. mdpi.com

Elastomeric properties can be particularly beneficial, as they allow the scaffold to be compressed for implantation into a defect, where it can then expand to ensure intimate contact with the surrounding host bone. nih.gov This close contact is believed to encourage the migration of osteoprogenitor cells into the scaffold, enhancing bone regeneration. nih.gov While much of the research has focused on a range of aliphatic diisocyanates, the principles apply to materials derived from this compound. For example, scaffolds derived from the similar 1,6-diisocyanatohexane have been shown to support the growth and proliferation of bone cells. researchgate.net

The versatility of polyurethanes extends to soft tissue engineering, where materials need to be flexible and resilient.

Cardiovascular Tissue Repair: In the cardiovascular system, synthetic polymers are widely used for various applications, from vascular grafts to components of medical devices. nih.govnih.gov Polyurethanes, in particular, are valued for their biocompatibility and fatigue resistance, which are critical for applications in the dynamic environment of the heart and blood vessels. mdpi.com Materials derived from this compound, as a type of aliphatic polyurethane, can be synthesized to have elastomeric properties suitable for repairing or regenerating soft cardiovascular tissues. nih.gov

Vocal Fold Lamina Propria: The vocal fold lamina propria is a specialized connective tissue layer essential for voice production. nih.govnih.gov Its unique viscoelastic properties allow for the high-frequency vibrations required for phonation. entokey.com Damage or scarring to this tissue can severely impair voice quality. Regenerative strategies aim to restore these delicate properties. The key extracellular matrix components of the lamina propria's superficial layer include hyaluronic acid, which is crucial for its viscoelasticity. entokey.com Biomaterials designed for vocal fold regeneration must be highly biocompatible and possess mechanical properties that mimic the native tissue. While specific research into this compound-derived materials for this application is not prominent, the development of injectable, biodegradable elastomers from this compound could offer a promising approach for vocal fold repair, by providing a scaffold that supports tissue regeneration while matching the required mechanical profile. nih.gov

3D Scaffolds for General Tissue Engineering

Polyurethane (PU) scaffolds synthesized using this compound (BDI) are recognized for their potential in tissue engineering due to their biocompatibility and tunable mechanical properties. aidic.it These materials are designed to mimic the native extracellular matrix, providing a temporary structure for cell attachment, proliferation, and differentiation to facilitate tissue regeneration. researchgate.net The use of an aliphatic diisocyanate like BDI is considered advantageous for biomedical applications as its degradation products are less toxic than those derived from aromatic isocyanates. aidic.it

Research has demonstrated the versatility of BDI-based polyurethanes for engineering various types of tissues. For musculoskeletal applications, biodegradable scaffolds have been developed from segmented PU elastomers synthesized from BDI and a poly(ε-caprolactone-co-l-lactide) diol. nih.gov These scaffolds feature interconnected macropores (150–300 µm) and micropores (<50 µm), which are crucial for nutrient transport and cell infiltration, and exhibit a compression modulus suitable for fibrocartilage regeneration. nih.gov

In the realm of cardiovascular tissue engineering, PU elastomers made from BDI, poly(caprolactone)-based macrodiols, and putrescine chain extenders have shown promise. nih.gov These materials are soft elastomers characterized by high elongation at break and significant tensile strength, properties that are essential for applications requiring elasticity and durability, such as vascular grafts or cardiac patches. nih.gov The ability to tailor these mechanical properties allows for the creation of scaffolds that can match the specific requirements of the target tissue, from soft tissues to more rigid structures like bone. mdpi.com

| Target Application | Key Components | Fabrication Method | Pore Size | Mechanical Properties | Reference |

|---|---|---|---|---|---|

| Musculoskeletal (Knee-joint meniscus) | BDI, poly(ε-caprolactone-co-l-lactide) diol | Not Specified | Macropores: 150–300 µm; Micropores: <50 µm | Compression Modulus: 200 kPa | nih.gov |

| Cardiovascular | BDI, PCL-b-PEG-b-PCL or PCL macrodiols, Putrescine | TIPS | Not Specified | Tensile Strength: 8–29 MPa; Elongation at Break: 325–895% | nih.gov |

Controlled Drug Delivery Systems

Materials derived from this compound are also integral to the development of advanced controlled drug delivery systems. Its utility as a building block allows for the synthesis of polymers with specific functionalities for releasing therapeutic agents in a controlled manner. sigmaaldrich.com

Segmented Polyurethanes for Redox-Sensitive Release

This compound is utilized as a chain extender in the synthesis of segmented polyurethanes designed for redox-sensitive drug release. sigmaaldrich.com This "smart" delivery strategy exploits the significant differences in redox potential between the extracellular environment and the intracellular environment of cells, particularly cancer cells. The intracellular compartments, such as the cytoplasm and nucleus, maintain a high concentration of reducing agents like glutathione. researchgate.net

Polyurethane Carriers for Biomolecule Delivery (e.g., IGF-1, HGF)

Biodegradable, elastomeric poly(ester urethane)urea (PEUU) scaffolds synthesized using this compound have been effectively used for the controlled and sustained delivery of therapeutic biomolecules such as insulin-like growth factor-1 (IGF-1) and hepatocyte growth factor (HGF). nih.govnih.gov These growth factors are crucial for tissue repair and regeneration but have short in vivo half-lives, necessitating a delivery system for prolonged therapeutic effect. nih.gov

In these systems, a prepolymer is formed by reacting poly(caprolactone) diol with this compound, which is then chain-extended with putrescine to form the final PEUU polymer. nih.gov Porous scaffolds are fabricated from this polymer with the growth factors directly incorporated into the matrix. nih.gov Research has shown that these PEUU scaffolds can provide long-term, sustained release of bioactive IGF-1 for periods extending up to 440 days. nih.govnih.gov

The release kinetics from these scaffolds are complex and multiphasic, often characterized by an initial burst release followed by a prolonged period of slower, sustained release. nih.gov The rate of release is influenced by the polymer concentration used to create the scaffold. nih.gov Furthermore, in environments that simulate in vivo degradation through the presence of enzymes like lipase, the release of the biomolecules is significantly accelerated as the scaffold matrix breaks down. nih.govnih.gov Importantly, cellular assays have confirmed that the biological activity of IGF-1 and HGF is preserved throughout the scaffold fabrication and release process. nih.govnih.gov

| Scaffold Composition | Release Medium | Release Profile | Key Findings | Reference |

|---|---|---|---|---|

| 5 wt% or 8 wt% PEUU | Saline | Multi-phasic release for up to 440 days | 5 wt% scaffolds showed faster release than 8 wt% scaffolds. | nih.gov |

| 5 wt% or 8 wt% PEUU | Saline with Lipase | Accelerated single-phase release | >90% of protein delivered over 9 weeks for both concentrations. | nih.gov |

Gelatin Modification for Controlled Drug Release

Gelatin is a widely studied natural polymer for drug delivery due to its biocompatibility and biodegradability. nih.gov However, its high solubility in aqueous biological fluids makes it challenging to achieve controlled, sustained drug release from unmodified gelatin carriers. nih.govresearchgate.net To overcome this limitation, gelatin can be chemically modified by crosslinking with diisocyanates, such as this compound, to enhance its structural stability and modulate its release characteristics. researchgate.net

The reaction of the isocyanate groups with the nucleophilic amine and hydroxyl groups on the gelatin polymer chains creates a crosslinked hydrogel network. researchgate.net This modification renders the gelatin insoluble in biofluids while allowing it to swell, which is a key property for a hydrogel-based drug carrier. nih.govresearchgate.net The extent of crosslinking can be controlled to fine-tune the swelling ratio and, consequently, the drug release rate. nih.gov Studies using other diisocyanates have shown that increasing the degree of crosslinking decreases the drug release rate. nih.gov The release of drugs from these crosslinked gelatin matrices typically follows an anomalous transport mechanism, which is a combination of diffusion and swelling-controlled release. nih.govresearchgate.net This approach provides a viable strategy for transforming gelatin into a carrier capable of sustained and controlled drug delivery for various therapeutic agents. researchgate.net

Occupational and Environmental Health Research Pertaining to 1,4 Diisocyanatobutane

Occupational Exposure and Health Effects

1,4-Diisocyanatobutane, an aliphatic diisocyanate, is a reactive chemical intermediate used in the synthesis of polyurethanes and other polymers. sigmaaldrich.com Occupational exposure, primarily through inhalation of vapors or aerosols and dermal contact, is a significant health concern. scbt.com Like other diisocyanates, the primary health effects are respiratory and dermal sensitization. epa.gov

Inhalation is a major route of occupational exposure to diisocyanates. epa.gov While specific data on this compound is limited, the broader class of aliphatic diisocyanates is known to pose risks to the respiratory system. Diisocyanates are potent respiratory sensitizers, and exposure can lead to occupational asthma, a serious and potentially permanent condition. epa.govcovestro.com

Sensitization is an immunological response that can occur after a single high-level exposure or repeated exposures to levels above occupational exposure limits. covestro.com Once an individual is sensitized, subsequent exposure to even very low concentrations of the isocyanate can trigger a severe asthmatic reaction. covestro.com Symptoms of respiratory sensitization include:

Wheezing

Coughing

Shortness of breath

Chest tightness covestro.com

These symptoms may manifest hours after exposure and can persist. In severe cases, extreme asthmatic reactions can be life-threatening. covestro.com Chronic overexposure to diisocyanates has also been associated with long-term lung damage, including a decrease in lung function. covestro.com While aromatic diisocyanates like toluene (B28343) diisocyanate (TDI) and methylene (B1212753) bisphenyl isocyanate (MDI) are well-documented as strong respiratory sensitizers, some aliphatic diisocyanates, such as hexamethylene diisocyanate (HDI), are also reported to cause respiratory sensitization in humans. epa.gov Given its classification as a respiratory sensitizer, this compound is presumed to carry similar risks.

| Health Effect | Description | Common Symptoms | Exposure Route |

|---|---|---|---|

| Respiratory Sensitization | An immunological reaction to an inhaled substance, leading to airway inflammation and hyperresponsiveness. | Coughing, wheezing, chest tightness, shortness of breath. covestro.com | Inhalation |

| Occupational Asthma | Asthma caused or worsened by workplace exposure to sensitizing agents like diisocyanates. epa.govcovestro.com | Asthmatic attacks, which can be immediate or delayed. covestro.com | Inhalation |

| Decreased Lung Function | Chronic overexposure can lead to permanent lung damage. covestro.com | Progressive difficulty in breathing. | Inhalation |

Skin contact is another significant route of occupational exposure to this compound. The compound is classified as a skin irritant and a dermal sensitizer. Direct contact can cause inflammation of the skin. scbt.com

Dermal sensitization, also known as allergic contact dermatitis, is an immune response to a substance. covestro.com Similar to respiratory sensitization, once an individual is sensitized through skin contact, future exposures to even minute amounts can trigger an allergic reaction. covestro.com Symptoms of skin sensitization include:

Reddening

Itching

Swelling

Rash or blisters covestro.com

While the primary targets of diisocyanate toxicity are the respiratory tract and skin, exposure can lead to other symptoms. epa.govepa.gov Inhalation of vapors or mists may be harmful and can cause irritation to the eyes, nose, and throat. scbt.com Possible neurological symptoms have been reported following exposure to other isocyanates, such as TDI. These can include headache, insomnia, euphoria, ataxia, anxiety, depression, and paranoia. scbt.com A study of individuals after a single severe exposure to TDI found complaints of headache, difficulty in concentration, poor memory, and confusion. americanchemistry.com Limited evidence suggests that long-term occupational exposure to isocyanates may lead to cumulative health effects involving various organs or biochemical systems. scbt.com

Environmental Fate and Impact

The environmental behavior of this compound, like other diisocyanates, is governed by its high reactivity, particularly with water. scbt.comamericanchemistry.com

The dominant process determining the environmental fate of diisocyanates is hydrolysis. cdc.gov When released into the environment, this compound reacts with water present in the atmosphere, soil, or aquatic environments. scbt.comamericanchemistry.com

In Air: The primary degradation pathway for aromatic diisocyanates in the atmosphere is oxidation by hydroxyl (OH) radicals, with an estimated half-life of about one day. researchgate.netnih.gov They are not expected to react significantly with water in the gas phase. researchgate.netnih.gov

In Water and Soil: When diisocyanates come into contact with water, they undergo hydrolysis. The isocyanate groups (-NCO) react with water to form unstable carbamic acids, which then decompose to form amines and carbon dioxide. The resulting amine is more reactive than water and quickly reacts with another diisocyanate molecule. This process continues, ultimately forming inert, insoluble, solid polyureas. americanchemistry.comcdc.govdiisocyanates.org This reaction is rapid, with hydrolysis half-lives for compounds like MDI and TDI measured in minutes to hours. cdc.gov This process effectively immobilizes the substance in soil, converting it into a solid mass combined with soil particles. americanchemistry.com

The primary degradation product, polyurea, is extremely stable. The half-time for the hydrolysis of TDI-polyurea, for example, has been estimated to be in the range of 18,000 to 300,000 years. americanchemistry.com

Due to their rapid hydrolysis, diisocyanates like this compound are not considered persistent in their original, reactive form in the environment. cdc.govdiisocyanates.org The resulting polyurea, however, is highly persistent. americanchemistry.com

The ecotoxicity of diisocyanates is generally considered low. diisocyanates.org Their inherent reactivity with water makes them almost unavailable for biological uptake or bioaccumulation. diisocyanates.org Any observed aquatic toxicity is typically attributed to the small fraction of water-soluble products formed during hydrolysis. diisocyanates.org A study on aliphatic diisocyanate-based prepolymers found that their water-extractable hydrolysis products were practically non-toxic to aquatic organisms like Daphnia magna. nih.gov

A safety data sheet for this compound notes a "HIGH" persistence in water/soil. scbt.com This likely refers to the high persistence of the resulting polyurea product rather than the parent diisocyanate compound, which reacts and degrades quickly. americanchemistry.com Because the parent compound is rapidly transformed into an inert solid, the potential for long-term environmental impact and bioaccumulation is low. diisocyanates.org

| Environmental Compartment | Primary Degradation Pathway | Primary Product | Persistence of Parent Compound | Ecotoxicity Concern |

|---|---|---|---|---|

| Atmosphere | Oxidation by OH radicals. researchgate.netnih.gov | CO₂, H₂O, NOx. americanchemistry.com | Low (Half-life ~1 day). researchgate.netnih.gov | Low |

| Water | Rapid hydrolysis. cdc.gov | Inert, insoluble polyureas. cdc.govdiisocyanates.org | Low (Half-life of minutes to hours). cdc.gov | Low (due to rapid transformation). diisocyanates.org |

| Soil | Rapid hydrolysis. americanchemistry.com | Inert, insoluble polyureas. americanchemistry.com | Low (immobilized quickly). americanchemistry.com | Low (due to rapid transformation). diisocyanates.org |

Environmental Fate and Impact

Environmental Persistence and Degradation

Information on the environmental fate of this compound indicates that it is expected to have high persistence in water and soil. scbt.com Diisocyanates are known to react with water to form inert, insoluble solid polyureas. diisocyanates.org This reaction is a primary degradation pathway in aquatic environments. In the atmosphere, diisocyanates are expected to degrade through photooxidation. diisocyanates.org

Ecotoxicity

Detailed ecotoxicity studies for this compound are scarce. For diisocyanates in general, they tend to show low toxicity to a wide range of aquatic and soil-based organisms. diisocyanates.org Any observed ecotoxicity is often attributed to the water-soluble products of their reaction with water. diisocyanates.org Due to their reactivity with water, diisocyanates are generally not expected to bioaccumulate. diisocyanates.org

Q & A

Basic Research Questions

Q. How is 1,4-Diisocyanatobutane synthesized and characterized in laboratory settings?

- Methodological Answer : Laboratory synthesis typically involves phosgenation of 1,4-diaminobutane under controlled conditions. Characterization includes gas chromatography (GC) for purity assessment (≥97% by GC) and nuclear magnetic resonance (NMR) to confirm structure. Physical properties such as density (1.1 g/cm³) and boiling point (102–104°C at 14 mmHg) are critical for verifying the compound’s identity .

Q. What are the key considerations for handling and storing this compound to ensure stability?